molecular formula C13H14ClN3O4 B15089316 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- CAS No. 680212-56-0

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)-

Cat. No.: B15089316
CAS No.: 680212-56-0
M. Wt: 311.72 g/mol
InChI Key: LNLLPQBLUPTBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- is a chemical compound that belongs to the class of piperidinecarboxamides It is characterized by the presence of a piperidine ring attached to a carboxamide group, with a 4-chloro-3-nitrobenzoyl substituent

Preparation Methods

The synthesis of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- typically involves the reaction of piperidine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro substituents play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- can be compared with other piperidinecarboxamide derivatives, such as:

    1-Piperidinecarboxamide: Lacks the 4-chloro-3-nitrobenzoyl substituent, resulting in different chemical and biological properties.

    N-(3-chloro-4-methylphenyl)-1-piperidinecarboxamide: Similar structure but with a methyl group instead of a nitro group, leading to variations in reactivity and applications.

The uniqueness of 1-Piperidinecarboxamide, N-(4-chloro-3-nitrobenzoyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

CAS No.

680212-56-0

Molecular Formula

C13H14ClN3O4

Molecular Weight

311.72 g/mol

IUPAC Name

N-(4-chloro-3-nitrobenzoyl)piperidine-1-carboxamide

InChI

InChI=1S/C13H14ClN3O4/c14-10-5-4-9(8-11(10)17(20)21)12(18)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,18,19)

InChI Key

LNLLPQBLUPTBIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.